molecular formula C12H7F3O2 B1352405 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 55377-77-0

5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B1352405
CAS No.: 55377-77-0
M. Wt: 240.18 g/mol
InChI Key: VPYRAXYANHWDHL-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a furan ring substituted with a trifluoromethylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where this compound is synthesized by reacting this compound with compounds containing active methyl or methylene groups, such as malononitrile or methyl 2-cyanoacetate . Basic catalysts like sodium methoxide, potassium acetate, or piperidine are often used to facilitate this reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[4-(Trifluoromethyl)phenyl]furan-2-carboxylic acid.

    Reduction: Formation of 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The para-substitution of the trifluoromethyl group can lead to distinct electronic and steric effects compared to its isomers, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYRAXYANHWDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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